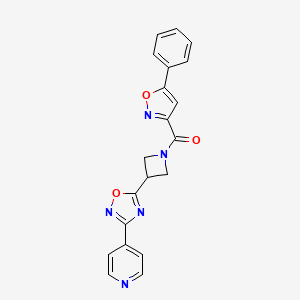

(5-Phenylisoxazol-3-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound (5-Phenylisoxazol-3-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a 5-phenylisoxazole core linked via a methanone bridge to an azetidine ring substituted with a 3-(pyridin-4-yl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c26-20(16-10-17(27-23-16)13-4-2-1-3-5-13)25-11-15(12-25)19-22-18(24-28-19)14-6-8-21-9-7-14/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBMVPBMCOLJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a pyridinyl group, and an azetidine moiety. Its molecular formula is C₁₈H₁₅N₃O₃, and it has a molecular weight of approximately 317.34 g/mol. The presence of multiple heterocycles suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and oxadiazole rings have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| (5-Phenylisoxazol-3-yl)(...) | Klebsiella pneumoniae | 8 µg/mL |

These results suggest that the compound could be effective against resistant bacterial strains due to its unique structure.

Anticancer Activity

The anticancer potential of similar compounds has been explored in several studies. In vitro assays showed that derivatives of isoxazole and oxadiazole significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study:

A study conducted on azetidine derivatives demonstrated that specific substitutions at the para position of the phenyl ring enhanced cytotoxicity against MCF-7 cells. The following table summarizes the efficacy:

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| Control (Doxorubicin) | 1 | 1.2% |

| Compound 1 | 0.1 | 89.84% |

| Compound 2 | 0.5 | 90.56% |

| Compound 3 | 1 | 93.14% |

These findings indicate that modifications to the structure can lead to improved anticancer activity.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Similar compounds have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.

Mechanism of Action:

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses. By modulating these pathways, the compound could exert significant anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Structural Flexibility : The azetidine ring in Compound A provides moderate flexibility compared to the rigid bicyclic system in Compound C , which may influence binding kinetics in biological targets .

- Solubility vs. Permeability : Compound D 's carboxylic acid group prioritizes solubility, whereas Compound A 's phenylisoxazole likely favors lipid bilayer penetration .

- Synthetic Complexity : Compound A 's synthesis likely requires precise azetidine functionalization, contrasting with the cycloaddition routes used for Compound F .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.